molecular formula C7H7BN2O2 B3046843 (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid CAS No. 1312368-91-4

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid

Katalognummer: B3046843
CAS-Nummer: 1312368-91-4
Molekulargewicht: 161.96
InChI-Schlüssel: VSQKSNSSNWFKKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid (CAS 1312368-91-4) is a high-value boronic acid derivative serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery. This compound is professionally supplied with a purity of 97% or higher and requires storage at 2-8°C under an inert atmosphere to ensure stability . Its primary research value lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in constructing complex biaryl structures found in many biologically active molecules. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug design, known for its diverse pharmacological potential. Recent scientific investigations highlight the significant application of this scaffold in designing novel therapeutic agents. A 2024 study demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives function as potent colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and microtubule dynamics. These compounds exhibited excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, with one derivative showing IC50 values as low as 0.12 µM . Furthermore, the scaffold has been successfully employed in structure-based design programs to develop orally bioavailable inhibitors of protein kinases like MPS1, a critical target in cancers with chromosomal instability . Safety Notice: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKSNSSNWFKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=C1NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726007
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312368-91-4
Record name B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo-pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One of the most significant applications of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is its role as an inhibitor of specific protein kinases. Notably, it has been studied as a potent inhibitor of MPS1 (Monopolar Spindle 1), a crucial kinase involved in the spindle assembly checkpoint during cell division. MPS1 is often overexpressed in various cancers, making it a target for cancer therapy. Research has shown that compounds based on the pyrrolo[3,2-c]pyridine scaffold can effectively inhibit MPS1 activity, leading to decreased tumor cell proliferation in vitro and in vivo models .

Treatment of Renal and Cardiovascular Diseases

Another promising application lies in the treatment of renal and cardiovascular diseases. The compound has been associated with the modulation of SGK-1 (Serum/Glucocorticoid-regulated Kinase 1), which plays a critical role in electrolyte balance and cell proliferation in renal tissues. By inhibiting SGK-1 activity, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may provide therapeutic benefits for conditions such as chronic renal disease and congestive heart failure .

Protein Labeling and Modification

In biochemical research, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid has been utilized for protein labeling and modification techniques. Its boronic acid functionality allows for selective interactions with diols present in glycoproteins, enabling researchers to study protein dynamics and interactions through various analytical methods such as Western blotting and pull-down assays .

Analytical Chemistry

The compound is also employed in analytical chemistry for quantifying proteins and other biomolecules. Its ability to form stable complexes with specific biomolecules makes it useful for developing assays aimed at detecting or quantifying target proteins in complex biological samples .

Synthesis and Derivative Development

The synthesis of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid typically involves Suzuki coupling reactions, which allow for the incorporation of various aryl groups to enhance its biological activity or selectivity against specific targets . The development of derivatives based on this compound continues to be an active area of research, aiming to optimize potency and reduce off-target effects.

Case Studies and Research Findings

StudyFocusFindings
MPS1 InhibitionDemonstrated that (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid derivatives effectively inhibit MPS1 with IC50 values as low as 0.025 μM, showing potential for cancer treatment.
SGK-1 ModulationFound that these compounds can modulate SGK-1 activity, suggesting applications in treating renal diseases and cardiovascular conditions.
Protein InteractionUtilized for protein labeling techniques, indicating its versatility in biochemical assays and protein studies.

Wirkmechanismus

The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of cancer cell proliferation and induction of apoptosis . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrrolopyridine-Based Boronic Acids

Compound Name CAS Number Molecular Formula Molecular Weight Boronic Acid Position Key Properties/Applications
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid 1312368-91-4 C₇H₇BN₂O₂ 263.19 7-position Suzuki coupling precursor; enzyme inhibition
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid 944059-24-9 C₇H₇BN₂O₂ 161.95 5-position Lower molecular weight; antimicrobial applications
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid 1430237-52-7 C₈H₉BN₂O₂ 175.98 6-position Methyl group enhances metabolic stability
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid 1060809-71-3 C₈H₆N₂O₂ 162.15 N/A (carboxylic acid) Lower tubulin inhibition vs. boronic acid analogs

Key Research Findings

Impact of Boronic Acid Position

  • Changing the boronic acid’s position on the pyrrolopyridine scaffold significantly affects biological activity. For example, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid exhibits stronger binding to penicillin-binding proteins (PBPs) compared to aliphatic boronic acids (e.g., compound 7 in ) due to its planar aromatic system .
  • In contrast, (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 944059-24-9) shows weaker inhibitory activity against PBP1b, likely due to steric hindrance from the 5-position substituent .

Functional Group Modifications

  • Methylation: The methylated analog (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid (CAS: 1430237-52-7) demonstrates improved metabolic stability compared to non-methylated variants, making it more suitable for in vivo studies .
  • Carboxylic Acid vs. Boronic Acid : Replacing the boronic acid group with a carboxylic acid (e.g., 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid) reduces tubulin polymerization inhibition. For instance, compound 13c (boronic acid) in inhibits tubulin polymerization with IC₅₀ = 21–22 μM, while its carboxylic acid analog (compound 17) is inactive .

Biologische Aktivität

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is characterized by its boronic acid functional group attached to a pyrrolo[3,2-c]pyridine scaffold. This structural configuration is crucial for its interaction with biological targets, particularly in enzyme inhibition.

Anticancer Properties

Research has shown that derivatives of pyrrolo[3,2-c]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: FGFR Inhibition Potency of Pyrrolo[3,2-c]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
80.025Not reportedNot reported

In vitro studies indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis and inhibited migration and invasion in breast cancer cell lines (4T1 cells) .

MPS1 Inhibition

Another significant area of research involves the inhibition of the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. The pyrrolo[3,2-c]pyridine scaffold has been optimized to yield potent MPS1 inhibitors with low nanomolar activity. For example, one compound exhibited an IC50 value of 0.006 μM against MPS1 and demonstrated antiproliferative activity in human colon cancer cell lines .

Table 2: MPS1 Inhibition Potency

CompoundMPS1 IC50 (μM)Cellular GI50 (μM)
80.0250.55
390.60Not reported

Case Studies

A study focusing on the analgesic properties of pyrrolo[3,4-c]pyridine derivatives found that certain compounds exhibited significant analgesic effects in animal models, surpassing traditional analgesics like aspirin and morphine in efficacy while maintaining lower toxicity levels .

Table 3: Analgesic Activity in Animal Models

CompoundDose (mg/kg)Reaction Time (s) ± SEM
Control09.57 ± 1.8
930040.0 ± 4.4
1140040.0 ± 8.5

Q & A

Q. What are the standard synthetic routes for preparing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid?

The primary method involves Suzuki-Miyaura cross-coupling, where a halogenated pyrrolopyridine precursor (e.g., 7-bromo-1H-pyrrolo[3,2-c]pyridine) reacts with a boronic acid or ester under palladium catalysis. Typical conditions include Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., K₂CO₃), and a solvent system like dioxane/water at 80–105°C . For example, 4-chlorofuro[3,2-c]pyridine was coupled with boronic acids to yield derivatives, demonstrating the adaptability of this method for related heterocycles .

Q. Which spectroscopic techniques are critical for characterizing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, particularly the boronic acid moiety. Mass spectrometry (MS) validates molecular weight (e.g., 263.19 g/mol for the compound in CAS 1312368-91-4) . Infrared (IR) spectroscopy identifies functional groups like B–O and N–H stretches. Purity (>95%) is typically assessed via HPLC with UV detection .

Q. What methodologies are used to assess the antimicrobial activity of boronic acid-containing heterocycles?

Standard assays include agar diffusion (measuring inhibition zone diameter) and broth microdilution (determining Minimal Inhibitory Concentration, MIC). For example, derivatives of furo[3,2-c]pyridine showed higher efficacy against bacterial strains (e.g., Bacillus subtilis) than fungal strains, with MIC values ranging from 32–128 µg/mL .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to minimize byproducts like dimeric adducts?

Dimerization (e.g., formation of 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine in related studies) can occur due to competing homocoupling. Optimization strategies include:

  • Catalyst selection : PdCl₂(dppf) reduces side reactions compared to Pd(PPh₃)₄ .
  • Stoichiometry : Limiting the halogenated precursor to 1 equivalent prevents excess substrate from participating in unintended pathways .
  • Temperature control : Lower temperatures (e.g., 80°C) favor selective cross-coupling over homocoupling .

Q. How can computational methods aid in designing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid derivatives for targeted drug discovery?

Density Functional Theory (DFT) analyzes boronic acid interactions with biological targets (e.g., hydrogen bonding with catalytic residues in enzymes). Molecular docking predicts binding affinities, as seen in HIV-1 protease inhibitors where phenylboronic acids formed three short hydrogen bonds (2.2 Å) with Asp30, enhancing affinity 20-fold . Rational design may also employ bioisosteric replacement, substituting carboxyl groups with boronic acids to improve metabolic stability .

Q. What challenges arise in quantifying boronic acid purity, and how are they resolved?

Boronic acids are prone to protodeboronation and hydration, complicating HPLC analysis. Solutions include:

  • Derivatization : Converting boronic acids to stable esters (e.g., pinacol esters) for LC-MS analysis .
  • Orthogonal methods : Combining ¹¹B NMR (to detect hydrolysis products) with charged aerosol detection (CAD) for non-UV active impurities .

Q. How do reaction conditions influence the regioselectivity of functionalizing pyrrolopyridine boronic acids?

Regioselectivity in further derivatization (e.g., electrophilic substitution) depends on:

  • Electronic effects : The electron-deficient pyrrolopyridine core directs electrophiles to the nitrogen-rich positions (e.g., C-3 or C-5).
  • Protecting groups : Using Boc-protection on the pyrrole nitrogen (e.g., 1-tert-butoxycarbonyl derivatives) can shift reactivity to the pyridine ring .

Q. What strategies identify biological targets for boronic acid-containing compounds in therapeutic research?

  • Surface Plasmon Resonance (SPR) : Screens binding affinities against protein libraries.
  • X-ray crystallography : Resolves binding modes, as demonstrated in HIV-1 protease studies .
  • Activity-Based Protein Profiling (ABPP) : Labels active sites of enzymes using boronic acid probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.